Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate
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Overview
Description
Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate is a unique organic compound featuring a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of a thietane derivative with methylamine in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of the reactions involved. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its sulfur-containing ring structure allows it to form strong interactions with metal ions and other electrophilic centers, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-3-(methylamino)butanoate
- Methylaminoquinolines
- Thiophene derivatives
Uniqueness
Methyl 3-(methylamino)-1,1-dioxo-thietane-3-carboxylate is unique due to its thietane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H11NO4S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 3-(methylamino)-1,1-dioxothietane-3-carboxylate |
InChI |
InChI=1S/C6H11NO4S/c1-7-6(5(8)11-2)3-12(9,10)4-6/h7H,3-4H2,1-2H3 |
InChI Key |
VCEAIYPNAUCDIY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CS(=O)(=O)C1)C(=O)OC |
Origin of Product |
United States |
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